molecular formula C15H10ClNO2S B3165226 2-Chloro-11-methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid CAS No. 897771-53-8

2-Chloro-11-methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid

Cat. No.: B3165226
CAS No.: 897771-53-8
M. Wt: 303.8 g/mol
InChI Key: PAMIFPLTSROCPM-UHFFFAOYSA-N
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Description

2-Chloro-11-methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid is a chemical compound with the molecular formula C15H10ClNO2S and a molecular weight of 303.77 g/mol . This compound is part of the dibenzo[b,f][1,4]thiazepine family, which is known for its diverse applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-11-methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid typically involves several steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-11-methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Chloro-11-methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2-Chloro-11-methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

8-chloro-6-methylbenzo[b][1,4]benzothiazepine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2S/c1-8-11-7-10(16)3-5-13(11)20-14-4-2-9(15(18)19)6-12(14)17-8/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMIFPLTSROCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)C(=O)O)SC3=C1C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-11-methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid
Reactant of Route 2
2-Chloro-11-methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid
Reactant of Route 3
2-Chloro-11-methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid
Reactant of Route 4
2-Chloro-11-methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid
Reactant of Route 5
2-Chloro-11-methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Chloro-11-methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid

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